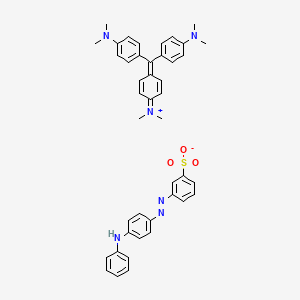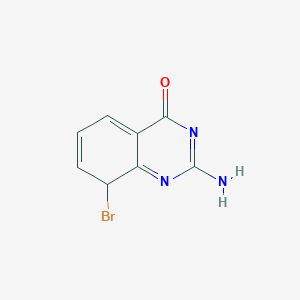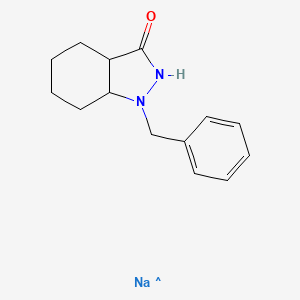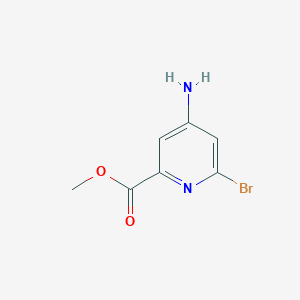![molecular formula C7H10ClNO B12343866 (1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride](/img/structure/B12343866.png)
(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride is an organic compound with a unique bicyclic structure. It is known for its applications in organic synthesis and medicinal chemistry due to its reactivity and structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride typically involves the reaction of 1,7-cycloheptadiene with p-toluenesulfonyl chloride to form a cycloheptadiene derivative. This intermediate is then subjected to hydrogenation, alkaline hydrolysis, and acid catalysis to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can be oxidized under specific conditions to yield oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative.
Applications De Recherche Scientifique
(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of (1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form covalent bonds with other molecules, making it useful in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,5S)-3-Ethyl-Bicyclo[3.2.0]hept-3-en-6-one: This compound has a similar bicyclic structure but differs in its functional groups and reactivity.
(1R,5S)-3-Oxabicyclo[3.2.0]heptane-2,4-dione: Another bicyclic compound with different functional groups and applications.
Uniqueness
(1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride is unique due to its specific functional groups, which confer distinct reactivity and applications in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C7H10ClNO |
|---|---|
Poids moléculaire |
159.61 g/mol |
Nom IUPAC |
(1R,5S)-3-azabicyclo[3.2.0]heptane-3-carbonyl chloride |
InChI |
InChI=1S/C7H10ClNO/c8-7(10)9-3-5-1-2-6(5)4-9/h5-6H,1-4H2/t5-,6+ |
Clé InChI |
XBGXAONDHMFSCO-OLQVQODUSA-N |
SMILES isomérique |
C1C[C@@H]2[C@H]1CN(C2)C(=O)Cl |
SMILES canonique |
C1CC2C1CN(C2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((5-Amino-4-((8-methyl-8-azabicyclo[3.2.1]octan-3-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile](/img/structure/B12343787.png)







![2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide;hydrochloride](/img/structure/B12343823.png)
![5-Imino-3,7a-dihydro-[1,3]thiazolo[4,5-d]pyrimidin-2-one](/img/structure/B12343830.png)

![(2Z)-6-bromo-2-[(2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B12343848.png)


